N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(pyrimidin-2-ylthio)acetamide
Description
N-((4-(1H-Benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(pyrimidin-2-ylthio)acetamide is a synthetic compound featuring a benzimidazole core linked to a cyclohexylmethyl group and a pyrimidin-2-ylthioacetamide moiety. This structure combines a bicyclic aromatic system (benzimidazole) with a sulfur-containing heterocycle (pyrimidine), which may confer unique pharmacological properties.
Properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-2-pyrimidin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c26-18(13-27-20-21-10-3-11-22-20)23-12-14-6-8-15(9-7-14)19-24-16-4-1-2-5-17(16)25-19/h1-5,10-11,14-15H,6-9,12-13H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOXMPJCBYPOIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)CSC2=NC=CC=N2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(pyrimidin-2-ylthio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a benzimidazole moiety, which is known for its broad range of biological activities. The molecular formula is with a molecular weight of 417.5 g/mol . The structural components include:
- Benzimidazole ring : A five-membered heterocyclic structure containing nitrogen.
- Cyclohexyl group : Contributes to the lipophilicity of the compound.
- Pyrimidinylthio group : Implicated in various biological interactions.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The benzimidazole moiety can modulate enzyme activity, potentially leading to the inhibition of microbial growth or induction of apoptosis in cancer cells .
Anticancer Activity
Research indicates that compounds related to benzimidazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
These values indicate that the compound has a lower IC50 compared to standard treatments like chlorambucil (IC50 = 52 µM), suggesting a promising potential for therapeutic applications.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that certain benzimidazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Escherichia coli | 32 |
These findings highlight the potential of this compound as a candidate for developing new antimicrobial agents.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Activity : A recent study synthesized derivatives of benzimidazole and tested their cytotoxicity against multiple cancer cell lines. One derivative showed an IC50 value significantly lower than standard chemotherapy agents, indicating enhanced efficacy .
- Antimicrobial Evaluation : Another research effort focused on synthesizing and evaluating various benzimidazole derivatives for antimicrobial properties against common pathogens. Results indicated that modifications to the benzimidazole structure could enhance antibacterial activity .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(pyrimidin-2-ylthio)acetamide. Research indicates that derivatives of benzimidazole exhibit significant activity against various viral targets, including HIV and HCV. The compound's structural features may enhance its interaction with viral enzymes, thereby inhibiting their activity.
Case Study: Inhibition of HIV Reverse Transcriptase
A study published in MDPI demonstrated that certain benzimidazole derivatives effectively inhibit HIV reverse transcriptase (RT), showcasing IC50 values as low as 1.96 μM. The structural modifications similar to those found in this compound could potentially enhance this activity further .
Anticancer Properties
Benzimidazole derivatives have also been investigated for their anticancer properties. The presence of the pyrimidine ring in the structure is believed to contribute to the compound's ability to interfere with cancer cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that compounds with similar structures induce cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. For instance, a derivative exhibited an EC50 value of 0.35 μM against breast cancer cell lines, indicating potent anticancer activity .
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with several benzimidazole-thioacetamide derivatives reported in the literature. Key differences lie in substituents on the benzimidazole ring, the acetamide linker, and the aryl/heteroaryl groups. Below is a comparative analysis:
Physicochemical Properties
- Melting Points : Analogues with bulky substituents (e.g., W5, 202–205°C ; 9j, 180–182°C ) exhibit higher melting points compared to simpler derivatives (e.g., compound 15, 158–160°C ), suggesting increased crystallinity due to aromatic stacking or halogen interactions.
- Solubility : Pyrimidin-2-ylthio groups (target compound) may improve aqueous solubility compared to purely aromatic substituents (e.g., 4-chlorophenyl in compound 15 ), as seen in K-604, an ACAT2 inhibitor with enhanced solubility due to pyrimidine .
Key Research Findings
- Synthetic Flexibility : Benzimidazole-thioacetamide derivatives are synthesized via nucleophilic substitution or Cu-catalyzed click chemistry (e.g., triazole formation in 6p ). The target compound’s synthesis likely involves similar steps, with cyclohexylmethyl and pyrimidine coupling .
- Structure-Activity Relationships (SAR) :
- Pyrimidine vs. Phenyl : Pyrimidine-containing analogs (e.g., K-604 ) show higher enzyme affinity than phenyl-substituted derivatives, likely due to hydrogen bonding with targets.
- Halogen Effects : Bromo or chloro substituents (W5, compound 15) improve metabolic stability and target binding .
- Conformational Rigidity : Cyclohexylmethyl groups (target compound) may reduce entropy loss upon binding, enhancing potency compared to flexible alkyl chains .
Q & A
Basic Question: What are the critical steps in synthesizing this compound, and how is purity ensured?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Cyclohexane Functionalization : Introduction of the benzimidazole moiety via condensation reactions under reflux conditions, often using acetic acid as a catalyst .
Thioacetamide Formation : Coupling of the pyrimidin-2-ylthio group using nucleophilic substitution, optimized with polar aprotic solvents (e.g., DMF) and elevated temperatures (70–90°C) .
Purification : Recrystallization from ethanol or methanol, followed by Thin Layer Chromatography (TLC) to monitor reaction progress. Final purity (>95%) is confirmed via ¹H/¹³C NMR (for structural integrity), IR (to validate functional groups), and Mass Spectrometry (for molecular weight verification) .
Basic Question: Which spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., cyclohexyl CH₂, benzimidazole NH), while ¹³C NMR confirms carbon frameworks, including pyrimidine and acetamide carbonyls .
- Infrared Spectroscopy (IR) : Detects key absorptions for NH (3200–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), and C-S (600–700 cm⁻¹) bonds .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula via exact mass matching (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
Advanced Question: How do solvent polarity and temperature variations impact synthesis yield?
Methodological Answer:
Advanced Question: How to resolve discrepancies in reported biological activity data?
Methodological Answer:
- Orthogonal Assays : Compare results from SRB cytotoxicity assays (fixed-cell protein staining) with live-cell methods (e.g., MTT or ATP luminescence) to rule out false positives from compound autofluorescence.
- Dose-Response Curves : Use IC₅₀ values across multiple cell lines (e.g., breast cancer MCF-7 vs. hepatocellular HepG2) to assess selectivity .
- Statistical Validation : Apply ANOVA or Student’s t-test to evaluate significance across replicates .
Advanced Question: How can in silico modeling predict Bcl-2 binding affinity?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina simulate binding poses of the acetamide group within Bcl-2’s hydrophobic groove. Pyrimidine-thioether interactions with Arg/Lys residues are critical .
- Molecular Dynamics (MD) : 100-ns simulations assess stability of ligand-protein complexes, with RMSD <2 Å indicating stable binding .
- Free Energy Calculations : MM-PBSA/GBSA quantify binding energies (ΔG < -8 kcal/mol suggests high affinity) .
Advanced Question: What strategies optimize regioselectivity in heterocyclic derivatization?
Methodological Answer:
- Catalytic Control : Use Pd/Cu catalysts for Suzuki-Miyaura coupling to functionalize benzimidazole at the 2-position .
- Protecting Groups : Temporarily block reactive NH sites on benzimidazole with Boc groups during pyrimidine-thioether formation .
- Microwave-Assisted Synthesis : Reduces reaction time (from 24 hrs to 2 hrs) and improves regioselectivity via uniform heating .
Advanced Question: How is X-ray crystallography used to determine 3D conformation?
Methodological Answer:
- Crystal Growth : Slow evaporation from DMSO/water mixtures yields diffraction-quality crystals .
- Data Collection : Synchrotron radiation (λ = 1.5418 Å) resolves heavy atoms (S, N), with R-factor <0.05 .
- Key Findings : The cyclohexyl group adopts a chair conformation, while the pyrimidine-thioether moiety forms a 120° dihedral angle with the acetamide plane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
